molecular formula C17H10N4O3S B14203488 2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one CAS No. 836612-73-8

2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one

Cat. No.: B14203488
CAS No.: 836612-73-8
M. Wt: 350.4 g/mol
InChI Key: PMMZJNWYKCEPRT-UHFFFAOYSA-N
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Description

2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one is a complex organic compound that features a benzothiazole ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one typically involves the reaction of 5-nitro-2,1-benzothiazole-3-diazonium hydrogensulfate with naphthalen-1(2H)-one under controlled conditions. The reaction is carried out in an alkaline environment to facilitate the coupling process, which results in the formation of the desired hydrazone compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium dithionite for reduction reactions, and diazonium salts for coupling reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields.

Major Products

The major products formed from these reactions include amino derivatives, azo compounds, and various substituted hydrazones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one involves its interaction with specific molecular targets, such as proteins prone to aggregation. The compound can inhibit the formation of fibrils and oligomers, thereby reducing protein misfolding and aggregation. This is achieved through its binding to the protein’s active sites, stabilizing their native conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one is unique due to its combined benzothiazole and naphthalene structure, which imparts distinct chemical and physical properties. This dual-ring system enhances its stability and reactivity, making it valuable in various applications.

Properties

CAS No.

836612-73-8

Molecular Formula

C17H10N4O3S

Molecular Weight

350.4 g/mol

IUPAC Name

2-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]naphthalen-1-ol

InChI

InChI=1S/C17H10N4O3S/c22-16-12-4-2-1-3-10(12)5-7-15(16)18-19-17-13-9-11(21(23)24)6-8-14(13)20-25-17/h1-9,22H

InChI Key

PMMZJNWYKCEPRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=C4C=C(C=CC4=NS3)[N+](=O)[O-]

Origin of Product

United States

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